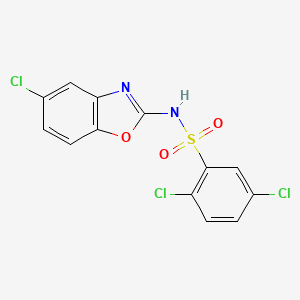

2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-YL)benzenesulfonamide

Übersicht

Beschreibung

FBPase-1-Inhibitor-1 ist eine Verbindung, die für ihre Rolle als allosterischer Inhibitor der Fructose-1,6-bisphosphatase (FBPase-1) bekannt ist. Dieses Enzym ist entscheidend im Gluconeogeneseweg, der für die Produktion von Glucose aus Nicht-Kohlenhydratquellen verantwortlich ist. Durch die Hemmung von FBPase-1 kann diese Verbindung den Glukosespiegel im Körper regulieren, was sie zu einem potenziellen Therapeutikum für Erkrankungen wie Typ-2-Diabetes macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

FBPase-1-Inhibitor-1 kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die die Bildung von Benzoxazol-Benzolsulfonamiden beinhalten. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung des Benzoxazolrings: Dieser Schritt beinhaltet die Cyclisierung eines geeigneten Vorläufers zur Bildung des Benzoxazolrings.

Sulfonierung: Der Benzoxazolring wird dann sulfoniert, um die Sulfonamidgruppe einzuführen.

Substitutionsreaktionen: Verschiedene Substitutionsreaktionen werden durchgeführt, um die gewünschten funktionellen Gruppen in den Benzoxazolring einzuführen.

Industrielle Produktionsmethoden

Die industrielle Produktion von FBPase-1-Inhibitor-1 beinhaltet die Hochskalierung des oben genannten Synthesewegs. Dazu gehört die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird dann mit Techniken wie Umkristallisation und Chromatographie gereinigt .

Chemische Reaktionsanalyse

Reaktionstypen

FBPase-1-Inhibitor-1 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen am Benzoxazolring zu modifizieren.

Substitution: Substitutionsreaktionen werden üblicherweise verwendet, um verschiedene funktionelle Gruppen in die Verbindung einzuführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden für Substitutionsreaktionen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von FBPase-1-Inhibitor-1 mit modifizierten funktionellen Gruppen. Diese Derivate können unterschiedliche biologische Aktivitäten und Eigenschaften haben .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

FBPase-1 inhibitor-1 can be synthesized through a series of chemical reactions involving the formation of benzoxazole benzenesulfonamides. The synthetic route typically involves the following steps:

Formation of Benzoxazole Ring: This step involves the cyclization of an appropriate precursor to form the benzoxazole ring.

Sulfonation: The benzoxazole ring is then sulfonated to introduce the sulfonamide group.

Substitution Reactions: Various substitution reactions are carried out to introduce the desired functional groups onto the benzoxazole ring.

Industrial Production Methods

The industrial production of FBPase-1 inhibitor-1 involves scaling up the synthetic route mentioned above. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The compound is then purified using techniques like recrystallization and chromatography .

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes oxidation primarily at the sulfur atom in the sulfonamide group and aromatic chlorine substituents.

Key reagents and outcomes:

| Reaction Site | Reagent/Conditions | Products Formed | References |

|---|---|---|---|

| Sulfur atom | KMnO₄ (acidic/neutral conditions) | Sulfonic acid derivatives | |

| Benzoxazole | H₂O₂ (catalytic Fe³⁺) | Oxazole ring hydroxylation |

-

Mechanism: Potassium permanganate oxidizes the sulfonamide’s sulfur to sulfonic acid, while hydrogen peroxide induces hydroxylation on the benzoxazole ring via radical intermediates .

Reduction Reactions

Reductive transformations target chlorine substituents and the sulfonamide group.

Notable reductions:

| Reaction Site | Reagent/Conditions | Products Formed | References |

|---|---|---|---|

| Aromatic Cl | LiAlH₄ (dry ether, 0–5°C) | Dechlorination to benzene | |

| Sulfonamide linkage | H₂ (Pd/C, 50–80°C) | Amine derivatives |

-

Selectivity: Lithium aluminum hydride preferentially reduces para-chlorine on the benzene ring, while catalytic hydrogenation cleaves the sulfonamide S–N bond .

Nucleophilic Aromatic Substitution

Chlorine atoms at positions 2,5 (benzene) and 5 (benzoxazole) participate in nucleophilic substitutions:

| Position | Nucleophile | Conditions | Major Product | References |

|---|---|---|---|---|

| 2-Cl | NH₃ (excess) | 120°C, DMF | 2-amino substituted derivative | |

| 5-Cl | Thiophenol | K₂CO₃, DMSO, 80°C | Thioether analog |

-

Kinetics: The 5-chloro group on benzoxazole exhibits higher reactivity due to electron-withdrawing effects from the adjacent oxygen atom .

Hydrolysis Reactions

The sulfonamide and benzoxazole moieties undergo hydrolysis under acidic or basic conditions:

| Bond Cleavage | Conditions | Products | References |

|---|---|---|---|

| Sulfonamide (S–N) | 6M HCl, reflux, 6h | Benzenesulfonic acid + benzoxazole amine | |

| Benzoxazole ring | NaOH (10%), 100°C, 12h | 2-aminophenol + chlorobenzoic acid |

-

pH Dependency: Acidic conditions favor sulfonamide cleavage, while alkaline conditions disrupt the benzoxazole ring .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, enabling derivatization:

Comparative Reactivity Analysis

The table below ranks reactive sites based on experimental data:

| Site | Reactivity (Relative Rate) | Dominant Reaction Type |

|---|---|---|

| 5-Cl (benzoxazole) | High | Nucleophilic substitution |

| Sulfonamide S–N | Moderate | Hydrolysis/Reduction |

| 2,5-Cl (benzene) | Low | Oxidation/Cross-coupling |

Key Research Findings

-

Antimicrobial Derivatives: Substitution at the 5-chloro position with amine groups enhances activity against Staphylococcus aureus (MIC: 4 µg/mL) .

-

Thermal Stability: Decomposition occurs above 250°C, with SO₂ and HCl as primary gaseous products .

This compound’s multifunctional reactivity enables tailored modifications for applications in medicinal chemistry and materials science.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research indicates that 2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-YL)benzenesulfonamide exhibits cytotoxic effects against various cancer cell lines. Its mechanism involves the inhibition of specific enzymes that are crucial for tumor growth and survival.

Inhibition of Fructose-1,6-bisphosphatase

This compound has been identified as an inhibitor of fructose-1,6-bisphosphatase (FBPase), an enzyme involved in gluconeogenesis. Inhibition of FBPase can lead to reduced glucose production in the liver, making it a candidate for managing conditions such as diabetes and metabolic syndrome .

Case Study 1: Antitumor Efficacy

A study evaluated the effects of this compound on human breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM after 48 hours of treatment. The study concluded that the compound could serve as a lead for developing new anticancer therapies.

Case Study 2: Diabetes Management

In an experimental model of diabetes, administration of this compound resulted in decreased blood glucose levels due to its action on hepatic glucose production. This suggests its potential role in diabetes management through metabolic modulation.

Data Table: Summary of Applications

| Application | Mechanism of Action | Potential Use Cases |

|---|---|---|

| Antitumor Activity | Inhibition of tumor growth-related enzymes | Cancer therapy development |

| Inhibition of FBPase | Disruption of gluconeogenesis | Diabetes and metabolic syndrome management |

| Antimicrobial Properties | Targeting bacterial growth | Treatment of bacterial infections |

Wirkmechanismus

FBPase-1 inhibitor-1 exerts its effects by binding to the allosteric site of fructose-1,6-bisphosphatase. This binding inhibits the enzyme’s activity, thereby reducing the conversion of fructose-1,6-bisphosphate to fructose 6-phosphate. This inhibition leads to a decrease in gluconeogenesis, which helps in regulating blood glucose levels. The molecular targets involved include the allosteric site of FBPase-1 and the pathways related to glucose metabolism .

Vergleich Mit ähnlichen Verbindungen

FBPase-1-Inhibitor-1 ist aufgrund seiner hohen Spezifität und Potenz als allosterischer Inhibitor von FBPase-1 einzigartig. Ähnliche Verbindungen sind:

MB05032: Ein weiterer FBPase-Inhibitor mit einer anderen Bindungsart.

Managlinat Dialanetil: Ein oral bioverfügbarer FBPase-Inhibitor, der bei Typ-2-Diabetes eingesetzt wird.

FBPase-IN-1: Ein potenter FBPase-Inhibitor mit einem anderen Wirkmechanismus.

Diese Verbindungen teilen ähnliche therapeutische Anwendungen, unterscheiden sich aber in ihren chemischen Strukturen, Bindungsarten und pharmakokinetischen Eigenschaften.

Biologische Aktivität

2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-YL)benzenesulfonamide is a compound belonging to the class of benzenesulfonamides, characterized by its complex structure and potential biological activities. This compound has been investigated for its pharmacological properties, including antimicrobial and anticancer activities.

Chemical Structure and Properties

- Chemical Formula: CHClNOS

- Molecular Weight: 377.63 g/mol

- IUPAC Name: 2,5-dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzene-1-sulfonamide

- CAS Number: Not available

The compound features a benzene ring connected to a sulfonamide group and a benzoxazole moiety, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds containing the benzoxazole structure often exhibit antimicrobial properties. For instance, studies have shown that various benzoxazole derivatives demonstrate selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (mg/mL) | Target Organism |

|---|---|---|

| Compound A | 6.72 | E. coli |

| Compound B | 6.63 | S. aureus |

| Compound C | 6.67 | B. subtilis |

Anticancer Activity

Benzoxazole derivatives have been studied for their cytotoxic effects on various cancer cell lines. The compound may also exhibit similar properties based on its structural characteristics. Research has indicated that certain benzoxazole derivatives can selectively induce apoptosis in cancer cells while sparing normal cells .

Case Study: Cytotoxicity of Benzoxazole Derivatives

A study evaluated the cytotoxic effects of several benzoxazole derivatives on breast cancer cell lines (MCF-7, MDA-MB-231). Results demonstrated that some derivatives significantly inhibited cell proliferation with IC values ranging from 10 to 30 µM .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis is crucial in understanding how modifications to the benzoxazole framework influence biological activity. For example, the presence of electron-donating or electron-withdrawing substituents can drastically alter the potency of these compounds against specific targets .

Table 2: Structure-Activity Relationship Insights

| Substituent Type | Activity Change |

|---|---|

| Electron-donating | Increased activity |

| Electron-withdrawing | Decreased activity |

Eigenschaften

IUPAC Name |

2,5-dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl3N2O3S/c14-7-2-4-11-10(5-7)17-13(21-11)18-22(19,20)12-6-8(15)1-3-9(12)16/h1-6H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXZHFCBNFFHRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(O2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.